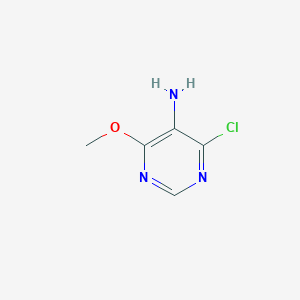

4-Chloro-6-methoxypyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-3(7)4(6)8-2-9-5/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMMBMBLFCTDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355841 | |

| Record name | 4-chloro-6-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15846-19-2 | |

| Record name | 4-chloro-6-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methoxypyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-Chloro-6-methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 4-Chloro-6-methoxypyrimidin-5-amine (CAS No. 15846-19-2). The document is structured to be a vital resource for professionals engaged in chemical research and pharmaceutical development. It summarizes key physical data, outlines general experimental methodologies for the characterization of such compounds, and presents logical workflows through diagrams. Due to the limited availability of comprehensive experimental data for this specific molecule, this guide consolidates information from various chemical suppliers and databases, while also providing context through generalized experimental protocols applicable to pyrimidine derivatives.

Core Physical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆ClN₃O.[1] Its structure is characterized by a pyrimidine ring with a chloro, a methoxy, and an amine group attached. These functional groups are critical in determining the compound's physical and chemical behavior, including its reactivity, solubility, and potential for intermolecular interactions. The physical form of the compound is noted to be a solid.

Data Presentation

The quantitative physical data for this compound is summarized in the table below. It is important to note that experimentally determined values for several properties are not widely published. The data presented is compiled from chemical supplier databases, and some values may be predicted rather than experimentally verified.

| Physical Property | Value | Source |

| CAS Number | 15846-19-2 | [1] |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| Boiling Point | 279.8°C at 760 mmHg | [2] |

| Flash Point | 123°C | [2] |

| Physical Form | Solid | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [3] |

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.

Mandatory Visualizations

Logical Relationships in Physical Property Determination

The following diagram illustrates the logical dependencies and relationships between different physical properties and the processes used to determine them.

Caption: Logical relationships between key physical properties.

Experimental Workflow for Melting Point Determination

This diagram outlines the sequential steps involved in the experimental determination of a compound's melting point.

Caption: Experimental workflow for melting point determination.

References

In-Depth Technical Guide: 4-Chloro-6-methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-6-methoxypyrimidin-5-amine, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes generalized experimental protocols and conceptual workflows based on established pyrimidine chemistry.

Core Properties and Data

This compound is a substituted pyrimidine with the CAS number 15846-19-2.[1][2][3] Its structure is characterized by a pyrimidine ring with a chlorine atom at position 4, a methoxy group at position 6, and an amine group at position 5.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Molecular Formula | C₅H₆ClN₃O | [1][2] |

| Boiling Point | Not available | |

| Melting Point | Not available | [4] |

| Solubility | Not available | |

| Appearance | Solid (predicted) |

Synthetic Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general pyrimidine synthesis methodologies. The following represents a generalized, conceptual protocol.

General Synthesis of Substituted Aminopyrimidines

Objective: To synthesize a 4-chloro-6-methoxy-substituted aminopyrimidine. This protocol is a representative example and would require optimization for the specific synthesis of the 5-amino isomer.

Materials:

-

A suitable starting pyrimidine (e.g., a di-chloro- or tri-chloropyrimidine)

-

Sodium methoxide

-

Ammonia or an appropriate amine source

-

Anhydrous solvent (e.g., methanol, ethanol, or an aprotic solvent like DMF)

-

Acid or base for pH adjustment and workup

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Methoxylation: A solution of the starting chlorinated pyrimidine is prepared in an anhydrous alcohol (e.g., methanol). To this, a solution of sodium methoxide in the same alcohol is added dropwise at a controlled temperature (often at 0°C or room temperature). The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the desired degree of methoxylation is achieved.

-

Amination: The resulting chloro-methoxypyrimidine is then subjected to amination. This can be achieved by reacting it with a source of ammonia (e.g., aqueous ammonia or ammonia gas dissolved in a solvent) or a specific amine. The reaction conditions (temperature, pressure, and reaction time) will vary depending on the reactivity of the starting material and the amine.

-

Workup and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The residue is then taken up in water and a suitable organic solvent. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent. The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the final this compound.

Application in Synthetic Workflows

Given that this compound is primarily utilized as a chemical intermediate, its significance lies in its role as a building block for more complex, often biologically active molecules. The presence of multiple reactive sites—the chloro, methoxy, and amino groups—allows for a variety of subsequent chemical transformations.

Below is a conceptual workflow illustrating how this compound could be used in a multi-step synthesis.

References

In-depth Technical Guide on 4-Chloro-6-methoxypyrimidin-5-amine: Data Currently Unavailable

For Researchers, Scientists, and Drug Development Professionals

An exhaustive search for experimental spectroscopic data for 4-Chloro-6-methoxypyrimidin-5-amine (CAS Number: 15846-19-2) has been conducted. The objective was to compile a comprehensive technical guide including quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for data acquisition, and visualizations of relevant biological pathways or experimental workflows.

Summary of Findings:

Despite a thorough review of scientific literature databases and chemical vendor information, specific experimental spectroscopic data for this compound is not publicly available at this time. While the compound is listed by several suppliers, indicating its synthesis, the detailed characterization data required for this technical guide has not been published in accessible resources.[1][2]

It is important to note that search results frequently yielded data for isomeric and related compounds, such as 4-Chloro-6-methoxypyrimidin-2-amine [3][4][5][6] and 4-chloro-6-methoxy-2-methylpyrimidin-5-amine ,[7][8] which have distinct chemical structures and, therefore, different spectroscopic properties.

Physicochemical Properties (Supplier Data):

Basic information for this compound has been aggregated from supplier specifications.

| Property | Value | Reference |

| CAS Number | 15846-19-2 | [1] |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

Future Outlook:

As research progresses, it is anticipated that the synthesis and detailed characterization of this compound will be published. Such a publication would be expected to contain the requisite ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the experimental conditions used to obtain them.

Recommendations for Researchers:

Researchers requiring the spectroscopic data for this specific compound may need to:

-

Synthesize the compound and perform the spectroscopic characterization in-house. A potential starting point for a synthetic route could be derived from procedures for similar pyrimidine derivatives.[9]

-

Contact commercial suppliers who list the compound to inquire if they can provide a certificate of analysis with the requested spectroscopic data.

Due to the current lack of available data, the creation of detailed data tables, experimental protocols, and diagrams as per the initial request cannot be fulfilled at this time. This report will be updated if and when the necessary scientific data becomes publicly available.

References

- 1. scbt.com [scbt.com]

- 2. 15846-19-2|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5 [matrix-fine-chemicals.com]

- 7. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1 [matrix-fine-chemicals.com]

- 9. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Chloro-6-methoxypyrimidin-5-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-6-methoxypyrimidin-5-amine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for solubility determination, including a detailed experimental protocol and a discussion of general solubility considerations for similar molecular structures. Furthermore, a plausible synthetic pathway for this compound is proposed and visualized.

Introduction

This compound (CAS No. 15846-19-2) is a substituted pyrimidine derivative.[1][2] The solubility of such intermediates is a critical parameter in drug development and process chemistry, influencing reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile in various organic solvents is essential for optimizing synthetic routes and ensuring efficient and scalable production.

Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (g/L) |

| Methanol | CH₃OH | 32.7 | Data Not Available |

| Ethanol | C₂H₅OH | 24.5 | Data Not Available |

| Isopropanol | C₃H₈O | 19.9 | Data Not Available |

| Acetone | C₃H₆O | 20.7 | Data Not Available |

| Acetonitrile | C₂H₃N | 37.5 | Data Not Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data Not Available |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Data Not Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data Not Available |

| Toluene | C₇H₈ | 2.4 | Data Not Available |

| Heptane | C₇H₁₆ | 1.9 | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method, a commonly accepted technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Add a known volume of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solid phase should remain present throughout the equilibration period.

-

Phase Separation: After equilibration, allow the suspension to settle for a predetermined period (e.g., 2 hours) at the same constant temperature.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L, taking into account the dilution factor.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Plausible Synthetic Pathway

Conclusion

This technical guide has addressed the topic of the solubility of this compound in organic solvents. While specific quantitative data is currently unavailable in the public domain, this document provides researchers, scientists, and drug development professionals with a robust framework for approaching this critical aspect of chemical process development. The detailed experimental protocol for solubility determination offers a practical guide for in-house measurement, and the proposed synthetic pathway provides valuable context for the chemical properties and potential synthesis of this compound. Further experimental investigation is necessary to establish a comprehensive solubility profile for this compound.

References

Reactivity of the Chloro Group in 4-Chloro-6-methoxypyrimidin-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chloro group in 4-Chloro-6-methoxypyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry. The pyrimidine core, substituted with an electron-donating amino group at the C5 position and an electron-donating methoxy group at the C6 position, exhibits nuanced reactivity at the C4 chloro position. This document explores its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing insights into the electronic effects governing these transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the effective utilization of this versatile scaffold for the synthesis of novel bioactive molecules.

Introduction

Substituted pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The reactivity of halopyrimidines, in particular, offers a versatile handle for the introduction of diverse functionalities. This compound is a trifunctionalized pyrimidine with a unique electronic profile. The chloro group at the C4 position is the primary site of reactivity, influenced by the interplay of the electron-donating effects of the adjacent C5-amino and C6-methoxy groups. Understanding the nature of this reactivity is paramount for its strategic application in the synthesis of complex molecular architectures.

The pyrimidine ring is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution. However, the presence of electron-donating groups can modulate this reactivity. This guide will delve into the specific reactivity of the C4-chloro group in this compound towards common synthetic transformations.

Theoretical Reactivity Profile

The reactivity of the chloro group at the C4 position is dictated by the electronic landscape of the pyrimidine ring. The two nitrogen atoms in the ring act as electron sinks, creating an overall electron-deficient character. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

In this compound, the C5-amino and C6-methoxy groups are electron-donating through resonance. This donation of electron density to the ring can potentially decrease the electrophilicity of the carbon atoms, thereby reducing the rate of nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the C4 position is still considered the most activated site for nucleophilic attack on many chloropyrimidines due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group in this compound is susceptible to displacement by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This is a powerful method for introducing new functional groups at the C4 position.

Amination

Reaction with primary and secondary amines is a common transformation for chloropyrimidines. The general reaction proceeds by the attack of the amine nucleophile on the C4 position, followed by the elimination of the chloride ion.

General Reaction Scheme:

Table 1: General Conditions for SNAr Amination of Chloropyrimidines [1]

| Parameter | Condition |

| Solvent | Aprotic polar solvents (e.g., DMF, DMAc, NMP) or alcohols (e.g., isopropanol, n-butanol) |

| Base | Organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K2CO3, Cs2CO3) |

| Temperature | 80 - 150 °C |

| Reaction Time | 2 - 24 hours |

Experimental Protocol: General Procedure for SNAr Amination [1]

-

To a solution of the 4-chloropyrimidine derivative (1.0 equiv.) in a suitable solvent, add the amine nucleophile (1.1-1.5 equiv.) and a base (1.5-2.0 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash with a suitable solvent.

-

If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Workflow for SNAr Amination of Chloropyrimidines

Caption: General workflow for the SNAr amination of chloropyrimidines.

Substitution with Other Nucleophiles

The chloro group can also be displaced by other nucleophiles such as alkoxides and thiolates. For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature exclusively yields the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in 89% yield.[2] This suggests that even with two reactive chloro groups, selective mono-substitution is achievable under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The chloro group of this compound can serve as a handle for such transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with amines.[3] This reaction is particularly useful when the SNAr reaction is sluggish or fails. The choice of palladium precursor, ligand, and base is critical for the success of the reaction.

General Reaction Scheme: ``` this compound + R1R2NH --(Pd catalyst, Ligand, Base)--> 4-(R1R2N)-6-methoxypyrimidin-5-amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

While no specific examples for this compound were found in the provided search results, Suzuki-Miyaura coupling is a widely used method for forming C-C bonds with chloropyrimidines. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the chloropyrimidine with a boronic acid or ester. The reactivity in Suzuki-Miyaura couplings can be influenced by steric and electronic factors of both coupling partners.

Conclusion

The chloro group in this compound represents a versatile synthetic handle for the elaboration of the pyrimidine scaffold. Its reactivity is governed by the electron-donating nature of the C5-amino and C6-methoxy substituents. While this electron donation may temper the high reactivity often seen in electron-deficient chloropyrimidines, the C4 position remains a viable site for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This guide provides a foundational understanding and general protocols for the key transformations of this important building block. Researchers and drug development professionals can leverage this information to design and execute synthetic strategies for the creation of novel and diverse pyrimidine-based molecules with potential therapeutic applications. Further experimental investigation into the specific reactivity of this compound with a broader range of nucleophiles and under various cross-coupling conditions is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 4-Chloro-6-methoxypyrimidin-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-6-methoxypyrimidin-5-amine (CAS No. 15846-19-2) is a key building block in the synthesis of a variety of heterocyclic compounds, particularly substituted pyrimidine derivatives. The presence of a reactive chlorine atom at the 4-position, an amino group at the 5-position, and a methoxy group at the 6-position makes it a versatile precursor for the construction of complex molecular architectures. These derivatives are of significant interest in medicinal chemistry and drug discovery, often serving as scaffolds for potent kinase inhibitors and other biologically active molecules. This document provides detailed protocols for the derivatization of this compound through common and powerful cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as its use in the synthesis of fused heterocyclic systems like purine analogs.

Key Applications

Substituted pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to mimic the purine core of ATP and interact with the hinge region of kinases. Consequently, derivatives of this compound are frequently explored as:

-

Kinase Inhibitors: Many pyrimidine derivatives have been developed as inhibitors of various kinases, playing a crucial role in oncology and the treatment of inflammatory diseases.

-

Building Blocks for Fused Heterocycles: The vicinal amino and chloro substituents allow for cyclization reactions to form purines, pteridines, and other fused systems of therapeutic interest.

-

Probes for Chemical Biology: Novel pyrimidine derivatives are synthesized to explore biological pathways and validate new drug targets.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar substrates. Researchers should optimize the reaction conditions for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Reaction Scheme:

Materials:

-

This compound

-

Aryl or Heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Anhydrous, degassed solvents

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 78 |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 65 |

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.

-

Add the base, this compound, and the amine to the flask.

-

Add the anhydrous, degassed solvent.

-

Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture for 6-24 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

Quantitative Data (Representative):

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 12 | 92 |

| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |

| 3 | Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 110 | 16 | 88 |

Protocol 3: Synthesis of Purine Analogs via Cyclization

This protocol describes a potential pathway for the synthesis of 6-methoxy-9H-purin-8-amine analogs, where the pyrimidine ring of this compound serves as the precursor.

Reaction Scheme (Two Steps):

-

Diamination: [this compound] + NH₃ --> [6-Methoxypyrimidine-4,5-diamine]

-

Cyclization: [6-Methoxypyrimidine-4,5-diamine] + Formamide --> [6-Methoxy-9H-purin-8-amine]

Materials:

-

This compound

-

Ammonia source (e.g., aqueous ammonia, ammonia in methanol)

-

Formamide

-

Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))

Procedure:

Step 1: Synthesis of 6-Methoxypyrimidine-4,5-diamine

-

Dissolve this compound in a suitable solvent like ethanol in a sealed tube.

-

Add an excess of a concentrated solution of ammonia in methanol.

-

Heat the mixture at 100-120 °C for 24-48 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product, if necessary, by crystallization or column chromatography.

Step 2: Synthesis of 6-Methoxy-9H-purin-8-amine

-

To the crude or purified 6-Methoxypyrimidine-4,5-diamine, add an excess of formamide.

-

Heat the mixture to 180-200 °C for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure purine analog.

Quantitative Data (Representative):

| Step | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Methoxypyrimidine-4,5-diamine | NH₃ in MeOH | Ethanol | 120 | 48 | 70 |

| 2 | 6-Methoxy-9H-purin-8-amine | Formamide | Formamide | 190 | 6 | 65 |

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components and conditions for Buchwald-Hartwig amination.

Signaling Pathway Context: Kinase Inhibition

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives, which are prevalent scaffolds in a vast array of biologically active compounds.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Chloro-6-methoxypyrimidin-5-amine. This substrate is a highly functionalized pyrimidine ring, and the presence of the methoxy and amino substituents influences the electronic properties and reactivity of the C4-chloro position. While chloropyrimidines are generally less reactive than their bromo or iodo counterparts, the use of appropriate palladium catalysts and bulky, electron-rich phosphine ligands enables efficient amination.[2]

The protocol and data presented herein are based on established methodologies for the Buchwald-Hartwig amination of related substituted chloropyrimidines and other heteroaryl chlorides.[2][3] Researchers should consider this a well-informed starting point, and optimization of reaction conditions may be necessary to achieve optimal results for specific amine coupling partners.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl chloride (this compound) to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][4]

The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed for the amination of less reactive aryl chlorides.[5][6]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound involves the careful setup of the reaction under an inert atmosphere, followed by the sequential addition of reagents, heating, monitoring, and finally, work-up and purification of the product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of various chloropyrimidines and related heteroaryl chlorides with different amines. This data is intended to serve as a guide for optimizing the reaction of this compound.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Chloro-Heteroaromatics

| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 | [2] |

| 2 | 4-Chloropyridine | Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 92 | [7] |

| 3 | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 78 (mono) | [8] |

| 4 | 6-Chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 12 | 95 | [9] |

| 5 | 2-Chloropyrimidine | Benzamide | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 88 | [6] |

Table 2: Comparison of Ligands and Bases for Amination of Aryl Chlorides

| Entry | Ligand | Base | Typical Substrates | Key Advantages |

| 1 | Xantphos | NaOtBu | Heteroaryl chlorides | Good for electron-rich and -deficient systems.[2][5] |

| 2 | RuPhos | K₃PO₄ | Functionalized aryl chlorides | Mild base tolerance, good for sensitive functional groups. |

| 3 | BrettPhos | LHMDS | Primary amines | High selectivity for mono-arylation.[7] |

| 4 | Josiphos | NaOtBu | Heteroaryl chlorides | Effective for a broad range of nitrogen nucleophiles.[10] |

| 5 | BINAP | Cs₂CO₃ | Aryl bromides/iodides | Early generation ligand, still effective for some substrates.[1] |

Experimental Protocols

Materials and Reagents:

-

This compound

-

Amine of choice (e.g., aniline, morpholine, etc.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst like XantPhos Pd G3)[11]

-

Phosphine ligand (e.g., Xantphos)[5]

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

General Protocol:

This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

-

Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing and catalyst activation.

-

Heat the mixture to the desired temperature (typically between 80-120 °C) using a preheated oil bath or heating mantle.

-

Maintain the reaction at this temperature with vigorous stirring.

-

-

Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water and brine.[12] For basic amine products, an acidic wash (e.g., dilute HCl) can be used to remove the product from the organic layer, which is then basified and re-extracted.[13]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the pure N-substituted-6-methoxypyrimidin-4,5-diamine.

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.

Troubleshooting

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]

- 6. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. XantPhos Pd G3 95 1445085-97-1 [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Workup [chem.rochester.edu]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxypyrimidin-5-amine with various boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are prevalent scaffolds in a wide array of therapeutic agents. The electron-deficient nature of the pyrimidine ring and the presence of an amino group present unique challenges and opportunities for optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst. For a substrate like this compound, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially influencing its activity. Careful selection of ligands and reaction conditions is therefore crucial for a successful transformation.

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on general principles for aryl chlorides and related heterocyclic compounds.[1] Optimization will likely be necessary for specific substrates.

Table 1: Catalyst and Ligand Systems

| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |

| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | General, high-yielding system for challenging chlorides.[1] |

| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Robust, electron-rich, and bulky phosphine ligand, effective for aryl chlorides.[1] |

| PdCl₂(dppf) | (None, is a pre-catalyst) | 2-5 | A common, robust pre-catalyst, though may require higher temperatures.[1] |

| Pd(PPh₃)₄ | (None, is a pre-catalyst) | 3-5 | A classical catalyst, but may be less effective for electron-rich or sterically hindered chlorides. |

Table 2: Bases and Solvents

| Base | Typical Equivalents | Solvent System | Key Considerations |

| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/H₂O (4:1 to 10:1) | A strong base often effective for aryl chlorides; may require a small amount of water for optimal activity.[1][2] |

| Cs₂CO₃ | 2.0 - 3.0 | Toluene, Dioxane | A strong and often highly effective base for challenging couplings.[1] |

| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/H₂O (2:1), DMF | A common and cost-effective base.[3][4] |

| Na₂CO₃ | 2.0 - 3.0 | ACN/H₂O, Toluene/H₂O | A milder base, may require higher temperatures or more active catalysts. |

Experimental Protocols

The following are general protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (see Table 1)

-

Ligand (if required, see Table 1)

-

Base (see Table 2)

-

Degassed solvent (see Table 2)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

-

Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

-

Cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.

Protocol 2: Microwave-Assisted Heating

Materials:

-

Same as Protocol 1.

Procedure:

-

To a microwave reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

-

Add the degassed solvent system.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[4]

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up and purify the product as described in Protocol 1 (steps 7-10).

Mandatory Visualizations

Caption: General workflow for a Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a critical step in the synthesis of new chemical entities for drug discovery. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile method for the derivatization of halopyrimidines. This document provides detailed application notes and protocols for the SNAr on 4-chloro-6-methoxypyrimidin-5-amine, a key intermediate for the synthesis of a variety of substituted pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, further influenced by the chloro substituent, facilitates the attack of various nucleophiles at the C4 position.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for the SNAr reaction on this compound is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Workflow

A typical experimental workflow for the nucleophilic aromatic substitution on this compound is depicted below. The specific conditions, including solvent, base, temperature, and reaction time, will vary depending on the nucleophile's reactivity.

Application Notes and Protocols for the Use of 4-Chloro-6-methoxypyrimidin-5-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 4-Chloro-6-methoxypyrimidin-5-amine as a versatile starting material for the development of potent kinase inhibitors. The strategic positioning of the chloro, methoxy, and amino functionalities on the pyrimidine core allows for diverse chemical modifications to achieve desired potency, selectivity, and pharmacokinetic profiles.

Introduction to this compound in Kinase Inhibitor Design

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The this compound building block is particularly valuable due to the orthogonal reactivity of its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various aryl and alkyl groups that can interact with the hinge region of the kinase ATP-binding pocket. The 5-amino group serves as a key handle for the construction of fused ring systems, such as the medicinally important pyrazolo[3,4-d]pyrimidine scaffold, a known bioisostere of adenine. The 6-methoxy group can modulate the electronics of the ring and can be retained or replaced in later synthetic steps to fine-tune the inhibitor's properties.

Key Synthetic Strategies and Applications

The primary application of this compound in kinase inhibitor synthesis is as a precursor for the construction of the pyrazolo[3,4-d]pyrimidine core. This scaffold is found in a multitude of kinase inhibitors targeting various members of the kinome, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinase 2 (CDK2).

A plausible and efficient synthetic approach involves a multi-step sequence beginning with the diazotization of the 5-amino group, followed by reduction to a hydrazine intermediate. This intermediate can then undergo cyclocondensation to form the pyrazole ring, yielding a 4-chloropyrazolo[3,4-d]pyrimidine. The chlorine atom at the 4-position of this fused ring system is then readily displaced by various nucleophiles to generate a library of potential kinase inhibitors.

Experimental Protocols

The following protocols are representative methods for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor library starting from this compound.

Protocol 1: Synthesis of 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the conversion of this compound to the key pyrazolo[3,4-d]pyrimidine intermediate.

Step 1a: Diazotization of this compound

-

In a flask maintained at 0-5 °C, suspend this compound (1.0 eq) in a suitable acidic medium (e.g., 6M HCl).

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 1b: Reduction to Hydrazine Intermediate

-

In a separate flask, prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl2) (3.0 eq), in concentrated HCl at 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1a to the reducing agent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Basify the reaction mixture with a concentrated NaOH solution until a pH > 10 is achieved, which will precipitate the tin salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate.

Step 1c: Cyclocondensation to form the Pyrazolo[3,4-d]pyrimidine Core

-

Dissolve the crude hydrazine intermediate from Step 1b in a suitable solvent such as formic acid or a mixture of triethyl orthoformate and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Synthesis of a 4-Anilino-pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

This protocol outlines the nucleophilic aromatic substitution to introduce a substituted aniline at the 4-position of the pyrazolo[3,4-d]pyrimidine core.

-

In a sealed reaction vessel, combine 4-Chloro-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired substituted aniline (1.2 eq), and a suitable base such as diisopropylethylamine (DIPEA) (2.0 eq) in a high-boiling solvent like n-butanol or 1,4-dioxane.

-

Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the final 4-anilino-pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Quantitative Data

The following tables summarize the biological activity of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, demonstrating the potential of derivatives synthesized from this compound.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against various Kinases

| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |

| Compound A | FLT3 / VEGFR2 | Potent Inhibition | [1][2] |

| Compound 16 | EGFR Tyrosine Kinase | 0.034 | [3] |

| Compound 4 | EGFR Tyrosine Kinase | 0.054 | [3] |

| Compound 15 | EGFR Tyrosine Kinase | 0.135 | [3] |

| Compound 14 | CDK2/cyclin A2 | 0.057 | [4] |

| Compound 13 | CDK2/cyclin A2 | 0.081 | [4] |

| Compound 15 (CDK2) | CDK2/cyclin A2 | 0.119 | [4] |

| VIIa | Broad Antitumor Activity | 0.326 - 4.31 | [5] |

Table 2: In Vitro Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound ID | Cell Line | Assay | GI50 (µM) | Reference |

| Compound 15 | NCI 60 Cell Panel | Cytotoxicity | 0.018 - 9.98 | [3] |

| Compound 16 | NCI 60 Cell Panel | Cytotoxicity | 0.018 - 9.98 | [3] |

| Compound 14 | MCF-7 (Breast) | Cytotoxicity | 0.045 | [4] |

| Compound 14 | HCT-116 (Colon) | Cytotoxicity | 0.006 | [4] |

| Compound 14 | HepG-2 (Liver) | Cytotoxicity | 0.048 | [4] |

| Compound 15 (Cytotoxicity) | MCF-7 (Breast) | Cytotoxicity | 0.046 | [4] |

| Compound 15 (Cytotoxicity) | HCT-116 (Colon) | Cytotoxicity | 0.007 | [4] |

| Compound 15 (Cytotoxicity) | HepG-2 (Liver) | Cytotoxicity | 0.048 | [4] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by pyrimidine-based inhibitors and a general workflow for their synthesis and evaluation.

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxypyrimidin-5-amine with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a critical step in the synthesis of novel compound libraries for drug discovery and lead optimization. Among these methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the arylation of halogenated pyrimidines.[1][3][4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 4-chloro-6-methoxypyrimidin-5-amine with a variety of boronic acids. The resulting 4-aryl-6-methoxypyrimidin-5-amine derivatives are valuable intermediates and final compounds in various therapeutic areas, including oncology, where they have been investigated as inhibitors of protein kinases and tubulin polymerization. The presence of the 5-amino and 6-methoxy substituents on the pyrimidine ring can influence the electronic properties and reactivity of the scaffold, making the optimization of coupling conditions crucial for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyrimidine.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The coupled product is formed by reductive elimination from the palladium complex, regenerating the Pd(0) catalyst.

Data Presentation: Reaction of this compound with Various Boronic Acids

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data is compiled from literature reports on analogous systems and serves as a guide for reaction optimization.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 16 | 78 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF/H₂O | 120 | 6 | 65 |

| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75 |

| 6 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 18 | 68 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst and ligand (if applicable).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe. If a biphasic system is used, add the organic solvent first, followed by the degassed water.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxypyrimidin-5-amine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Discussion of Key Reaction Parameters

-

Catalyst and Ligand: The choice of palladium precursor and ligand is critical for achieving high yields. For less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective as they promote the oxidative addition step.[4] Pd(PPh₃)₄ is a versatile catalyst that is often effective for a range of substrates.

-

Base: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can significantly impact the reaction rate and yield, with stronger bases often being more effective for challenging couplings.

-

Solvent: The choice of solvent depends on the specific catalyst system and substrates. Aprotic polar solvents like 1,4-dioxane, THF, and DMF, often in combination with water, are widely used. The use of degassed solvents is essential to prevent catalyst deactivation.

-

Temperature: Reaction temperatures typically range from 80 to 120 °C. Higher temperatures may be required for less reactive boronic acids or to drive the reaction to completion.

-

Inert Atmosphere: The exclusion of oxygen is paramount for the success of the Suzuki-Miyaura coupling, as the Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is crucial for reproducibility and high yields.

Applications in Drug Development

The 4-aryl-6-methoxypyrimidin-5-amine scaffold is of significant interest to medicinal chemists. These compounds have been explored as:

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways. The ability to readily synthesize a diverse library of 4-aryl substituted pyrimidines allows for the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of cancer-related targets.

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The introduction of different aryl groups at the 4-position can modulate the binding affinity and selectivity of these compounds for specific kinases.

-

Tubulin Polymerization Inhibitors: Certain substituted pyrimidines have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy. The Suzuki-Miyaura coupling provides a straightforward route to synthesize analogs for optimizing their antitubulin activity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-6-methoxypyrimidin-5-amines from this compound and boronic acids. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal results. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their drug discovery and development efforts.

References

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 2. Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Chloro-6-methoxypyrimidin-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-6-methoxypyrimidin-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom at the C4-position and an amino group at the C5-position allows for diverse functionalization through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of novel pyrimidine derivatives. This document outlines general protocols for common palladium-catalyzed reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling, which can be adapted for this specific substrate.

Overview of Potential Palladium-Catalyzed Reactions

The chloro-substituent at the C4 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions. The adjacent amino and methoxy groups can influence the reactivity of the C-Cl bond through electronic effects.

Caption: Potential palladium-catalyzed reactions of this compound.

Experimental Protocols (General Methodologies)

The following are generalized protocols. Optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) must be determined experimentally for each specific substrate and coupling partner.

Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond between the pyrimidine core and an aryl or vinyl group.

Reaction Scheme:

Materials:

-

This compound

-

Aryl or vinyl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Protocol:

-

To a reaction vessel, add this compound (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the palladium catalyst (0.01-0.05 equiv) and the degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation (Hypothetical):

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Optimize |

| 2 | 4-Tolylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | Optimize |

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the pyrimidine and a primary or secondary amine.

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, XPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Protocol:

-

In an inert atmosphere glovebox, charge a reaction vessel with the palladium pre-catalyst (0.01-0.05 equiv), the ligand (0.01-0.10 equiv), and the base (1.2-2.0 equiv).

-

Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

-

Quench the reaction with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

Data Presentation (Hypothetical):

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 8 | Optimize |

| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 110 | 18 | Optimize |

Visualization of a General Experimental Workflow

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

General Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or in an inert atmosphere glovebox.

-

Organic solvents are flammable. Use appropriate safety measures to prevent ignition.

-

Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Disclaimer: These protocols are intended for guidance only and have not been validated for this compound. Researchers should conduct their own literature search and perform small-scale test reactions to optimize conditions before scaling up. All laboratory work should be carried out by trained personnel in a suitably equipped facility.

Application Notes and Protocols: Synthesis of Bioactive Heterocyles Using 4-Chloro-6-methoxypyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive heterocycles utilizing 4-Chloro-6-methoxypyrimidin-5-amine as a key starting material. The methodologies outlined below are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for the development of novel therapeutic agents, particularly in the areas of oncology and virology.

Introduction

This compound is a versatile bifunctional molecule, incorporating both a reactive chloro substituent and a nucleophilic amino group. This unique arrangement makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, most notably purine analogs such as pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to act as competitive inhibitors of key enzymes like kinases, which are often dysregulated in diseases such as cancer. The protocols detailed herein describe the synthesis of these important heterocyclic cores and their further functionalization.

Synthesis of Bioactive Heterocycles